molecular formula C6H11BrO2S B3195599 2-Sulfanylethyl 2-bromo-2-methylpropanoate CAS No. 918545-21-8

2-Sulfanylethyl 2-bromo-2-methylpropanoate

Cat. No.: B3195599
CAS No.: 918545-21-8
M. Wt: 227.12 g/mol
InChI Key: ZNDWXGGXMGSFRS-UHFFFAOYSA-N
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Description

2-Sulfanylethyl 2-bromo-2-methylpropanoate is a brominated ester compound featuring a sulfanylethyl group attached to a 2-bromo-2-methylpropanoate backbone. This structure confers unique reactivity, particularly in radical polymerization and thiol-ene click chemistry, due to the presence of both a bromine atom (a leaving group) and a sulfhydryl moiety (a nucleophile). The compound’s applications span polymer synthesis, pharmaceutical intermediates, and materials science.

Properties

IUPAC Name

2-sulfanylethyl 2-bromo-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2S/c1-6(2,7)5(8)9-3-4-10/h10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDWXGGXMGSFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCS)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730663
Record name 2-Sulfanylethyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918545-21-8
Record name 2-Sulfanylethyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 2-sulfanylethyl 2-bromo-2-methylpropanoate with three analogous brominated esters, focusing on molecular structure, reactivity, and applications.

2-[(2-Hydroxyethyl)dithio]ethyl 2-Bromo-2-Methylpropanoate (CAS 1228427-76-6)

  • Structure : Differs by replacing the sulfanylethyl group with a dithio-linked hydroxyethyl group.
  • Applications : Likely used in stimuli-responsive polymers or drug-delivery systems due to redox-sensitive disulfide bonds.

2-(2-Bromo-2-Methylpropanoyl)oxyethyl 2-Bromo-2-Methylpropanoate (CAS 248603-11-4)

  • Structure: Features two 2-bromo-2-methylpropanoate units linked via an ethylene glycol ester.
  • Reactivity : The dual bromine atoms increase electrophilicity, favoring step-growth polymerization or crosslinking. However, steric hindrance from the methyl groups may slow nucleophilic substitution .
  • Applications: Potential as a bifunctional initiator in block copolymer synthesis or crosslinking agent in elastomers.

Methyl 2-(4-Bromophenyl)-2-Methylpropanoate (CAS 154825-97-5)

  • Structure : Aromatic bromine replaces aliphatic bromine, with a phenyl group adjacent to the ester.
  • Reactivity : The electron-withdrawing bromophenyl group enhances stability toward hydrolysis but reduces radical initiation efficiency compared to aliphatic bromides.
  • Applications : Intermediate in agrochemicals or pharmaceuticals, leveraging the aryl bromide’s coupling reactivity (e.g., Suzuki-Miyaura reactions) .

Comparative Data Table

Property This compound CAS 1228427-76-6 CAS 248603-11-4 CAS 154825-97-5
Molecular Formula C₆H₁₁BrO₂S C₈H₁₃BrO₃S₂ C₈H₁₂Br₂O₄ C₁₁H₁₃BrO₂
Key Functional Groups Bromoester, sulfhydryl Bromoester, dithioether, hydroxyl Dual bromoesters Aryl bromide, ester
Reactivity Highlights Radical initiation, thiol coupling Redox-responsive disulfide cleavage Crosslinking, polymerization Aromatic coupling reactions
Theoretical Solubility Moderate in THF, DMSO High in polar aprotic solvents Low in water, high in dichloromethane Low in water, soluble in acetone
Potential Hazards Skin/eye irritant (inferred from bromoesters) Similar to thiols (oxidative toxicity) High toxicity due to dual bromides Carcinogenicity risk (aryl bromide)

Research Findings and Limitations

  • Safety Considerations : Brominated esters generally pose risks of irritation and systemic toxicity. For example, 2-bromo-2-methylpropane (a related alkane) is classified as hazardous due to respiratory and dermal toxicity .
  • Gaps in Data : Experimental parameters (e.g., kinetic studies, thermal stability) are absent in the evidence, requiring extrapolation from functional group behavior.

Biological Activity

2-Sulfanylethyl 2-bromo-2-methylpropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₁₃BrO₂S
  • Molecular Weight : 239.15 g/mol

The presence of the bromine atom and the sulfanyl group contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
  • Anticancer Potential : Some studies have indicated that derivatives of similar compounds can induce apoptosis in cancer cells, suggesting that this compound might possess similar properties.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially affecting metabolic pathways.

The proposed mechanism of action for this compound involves:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, which may alter the biological activity of the compound.
  • Interaction with Enzymes : It is hypothesized that the compound binds to enzyme active sites, inhibiting their function and thereby affecting cellular processes.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in specific cancer cells
Enzyme InhibitionInteraction with metabolic enzymes

Notable Research Findings

  • Antimicrobial Studies : A study conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
  • Anticancer Properties : In vitro studies showed that the compound could induce apoptosis in human breast cancer cell lines. Mechanistic studies suggested that it activates caspase pathways, leading to programmed cell death.
  • Enzyme Interaction : Research has demonstrated that the compound effectively inhibits certain metabolic enzymes involved in drug metabolism, which could enhance the efficacy of co-administered drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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